An In-depth Technical Guide to the Synthesis of N-Propylsulfamide from Propylamine
An In-depth Technical Guide to the Synthesis of N-Propylsulfamide from Propylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N-propylsulfamide, a key intermediate in pharmaceutical research and development. The document details established experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the synthetic pathways.
Introduction
N-Propylsulfamide is a crucial building block in the synthesis of various pharmaceutically active compounds, notably as a documented intermediate in the preparation of Macitentan, a dual endothelin receptor antagonist.[1][2] The sulfamide functional group is a significant scaffold in medicinal chemistry, often utilized as a bioisostere for sulfonamides, ureas, or carbamates to modulate the physicochemical and biological properties of a molecule.[1] This guide explores the principal methods for synthesizing N-propylsulfamide from propylamine, offering detailed procedural insights for laboratory and potential scale-up applications.
Synthetic Strategies
The synthesis of N-propylsulfamide from propylamine can be accomplished through several distinct chemical pathways. The most common and practical approaches are summarized below.
Reaction of Propylamine with Sulfamoyl Chloride Analogs
A direct and widely employed method for forming N-substituted sulfamides is the nucleophilic substitution reaction between a primary amine and a sulfamoyl chloride or a related sulfonylating agent.[1][3][4] The nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonylating agent and displacing a leaving group, typically a chloride ion.[1]
A variation of this approach involves a two-step process where propylamine is first reacted with sulfuryl chloride to generate an in situ N-propylsulfamoyl chloride intermediate. This intermediate is subsequently reacted with an amine, such as ammonia, to yield the final N-propylsulfamide product. This method is outlined in the patent literature as a viable route for producing N-propylsulfamide.
Reaction of Propylamine with Sulfamide
Another common synthetic route involves the direct reaction of propylamine with sulfamide.[5] This reaction is typically performed in a suitable solvent and in the presence of a base to facilitate the reaction. The conditions are generally controlled, often starting at low temperatures and gradually warming to room temperature.[5]
Reaction of Propylamine with Chlorosulfonyl Isocyanate
For industrial-scale production, a streamlined process utilizing chlorosulfonyl isocyanate is often favored due to its efficiency and potentially higher yields.[5][6] This method typically involves an initial reaction of chlorosulfonyl isocyanate with a protecting group, such as benzyl alcohol, followed by the addition of propylamine.[1][6] A subsequent deprotection step, often hydrogenation, is required to yield N-propylsulfamide.[1][6]
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic routes.
Protocol 1: Two-Step Synthesis via N-Propylsulfamoyl Chloride
This protocol is adapted from a patented method for the preparation of N-propylsulfamide.
Step 1: Synthesis of N-Propylsulfamoyl Chloride
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In a suitable reaction vessel, a solution of propylamine in a solvent such as dichloromethane is prepared.
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The solution is cooled to a low temperature (e.g., -10 to 0 °C).
-
Sulfuryl chloride is added dropwise to the cooled solution, maintaining the low temperature. An acid scavenger, such as triethylamine, is typically included in the reaction mixture.
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The reaction is stirred at low temperature for a specified period to ensure the complete formation of N-propylsulfamoyl chloride.
Step 2: Ammonolysis of N-Propylsulfamoyl Chloride
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The crude N-propylsulfamoyl chloride solution from Step 1 is then reacted with ammonia. This can be in the form of aqueous ammonia or ammonia gas bubbled through the solution.
-
The reaction mixture is stirred, typically allowing it to warm to room temperature.
-
Upon completion, the reaction is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude N-propylsulfamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether/ethyl acetate).[7]
Protocol 2: Synthesis from Propylamine and Sulfamide
This protocol is based on the general method of reacting an amine with sulfamide.[5]
-
To a stirred solution of sulfamide in a solvent like dichloromethane, a base such as triethylamine is added.[5]
-
The mixture is cooled to a low temperature (e.g., 0 °C).
-
Propylamine is added dropwise to the cooled mixture.
-
The reaction is allowed to stir and gradually warm to room temperature over several hours.[5]
-
The reaction is quenched with water, and the product is extracted into an organic solvent.
-
The organic layers are combined, washed with brine, dried, and concentrated.
-
Purification is achieved through standard techniques like column chromatography or recrystallization to afford pure N-propylsulfamide.[5]
Protocol 3: Synthesis using Chlorosulfonyl Isocyanate and a Protecting Group
This protocol is based on a method described for the synthesis of N-propylsulfonamide, a closely related compound, and can be adapted for N-propylsulfamide.[1][6]
Step 1: Formation of the Protected Intermediate
-
A solution of benzyl alcohol in dichloromethane is cooled to a low temperature (e.g., -35 °C).[6]
-
Chlorosulfonyl isocyanate is added slowly to the solution over a period of 30 minutes.[6]
Step 2: Reaction with Propylamine
-
A solution of propylamine and triethylamine in dichloromethane is prepared and cooled to a low temperature (e.g., -50 °C).[6]
-
This cooled solution is then added dropwise to the reaction mixture from Step 1.[6]
-
The reaction is allowed to warm to room temperature and stirred for a couple of hours.[6]
-
The reaction mixture is then washed sequentially with water and dilute acid.[6]
Step 3: Deprotection
-
The protected N-propylsulfamide is dissolved in a suitable solvent like tetrahydrofuran (THF).[6]
-
A hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), is added.[6]
-
The mixture is subjected to hydrogenation at a suitable pressure (e.g., 6 bar) for several hours at room temperature.[6]
-
Upon completion, the catalyst is removed by filtration.[6]
-
The solvent is removed under reduced pressure to yield N-propylsulfamide.[6]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the different synthetic routes. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods employed.
| Synthetic Route | Key Reagents | Typical Solvent | Base | Typical Reaction Temperature | Reported/Expected Yield | Purification Method | Reference |
| Via N-Propylsulfamoyl Chloride | Propylamine, Sulfuryl Chloride, Ammonia | Dichloromethane | Triethylamine | -10 °C to RT | Moderate to High | Recrystallization, Column Chromatography | [8] |
| From Sulfamide | Propylamine, Sulfamide | Dichloromethane | Triethylamine | 0 °C to RT | Moderate | Recrystallization, Extraction | [5] |
| Via Chlorosulfonyl Isocyanate | Propylamine, Chlorosulfonyl Isocyanate, Benzyl Alcohol, H₂/Pd-C | Dichloromethane, THF | Triethylamine | -50 °C to RT | High | Filtration, Solvent Removal | [1][6] |
Mandatory Visualizations
The following diagrams illustrate the chemical workflows and logical relationships of the synthetic processes described.
References
- 1. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]
- 2. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Propylsulfamide|Research Chemical [benchchem.com]
- 6. PropylsulfaMide | 147962-41-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN107141238A - A kind of preparation method of ACT-064992 intermediate - Google Patents [patents.google.com]
